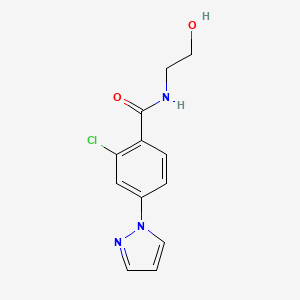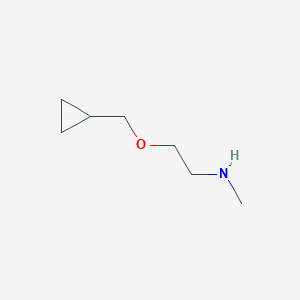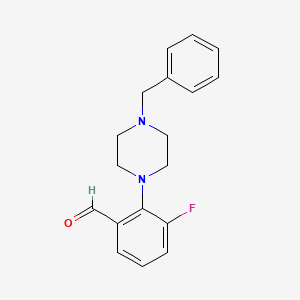![molecular formula C10H10N2O3 B1328206 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171850-34-2](/img/structure/B1328206.png)
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a complex organic molecule that contains a pyrazole ring and a furan ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and furan rings, along with a carboxylic acid group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and furan rings, as well as the carboxylic acid group. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
The pyrazole moiety present in the compound is known for its antimicrobial properties. Research has shown that derivatives of pyrazole can exhibit significant antibacterial and antifungal activities. This makes “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” a potential candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been reported to possess anti-inflammatory properties. This is particularly important in the development of new medications for chronic inflammatory diseases such as rheumatoid arthritis, where there is a continuous search for more effective and less toxic therapeutic options .
Antitumor Potential
The structural complexity of “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” allows for interactions with various biological targets, which could include those involved in tumor growth and proliferation. Imidazole and pyrazole derivatives have been explored for their antitumor activities, and this compound could be a part of such research endeavors .
Antidiabetic Activity
Imidazole-containing compounds have shown promise in antidiabetic drug research. Given the structural similarity, “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” could be investigated for its potential to act as an antidiabetic agent, possibly through enzyme inhibition or modulation of metabolic pathways .
Antiviral Applications
The imidazole ring, which is related to the pyrazole structure, has been utilized in the synthesis of compounds with antiviral activities. This suggests that “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” could also be explored for its ability to inhibit viral replication or interfere with virus-cell interactions .
Coordination Chemistry and Catalysis
Pyrazole derivatives are known to serve as ligands in coordination chemistry, forming complexes with various metals. These complexes can have catalytic properties and are used in a variety of chemical reactions. The compound could be synthesized into ligands for metal complexes that are used in catalysis, potentially improving the efficiency of chemical processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXXZUQPBLHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)




![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)





